molecular formula C6H12ClNO B13457652 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride

3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride

Cat. No.: B13457652
M. Wt: 149.62 g/mol
InChI Key: XJEYYDYVNIQEES-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the prop-2-en-1-yl group and the amine functionality makes this compound interesting for various chemical reactions and applications. The hydrochloride salt form enhances its solubility in water, making it more versatile for different experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable allylic alcohol with an amine group. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring into more stable structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can lead to more stable cyclic amines.

Scientific Research Applications

3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-en-1-yl)oxetan-3-ol: This compound has a similar structure but with a hydroxyl group instead of an amine group.

    N-(Prop-2-en-1-yl)acetamide: This compound features an acetamide group instead of an oxetane ring.

    3-Methyl-N-(prop-1-en-2-yl)oxetan-3-amine: This compound has a methyl group on the oxetane ring.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-prop-2-enyloxetan-3-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-3-6(7)4-8-5-6;/h2H,1,3-5,7H2;1H

InChI Key

XJEYYDYVNIQEES-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(COC1)N.Cl

Origin of Product

United States

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